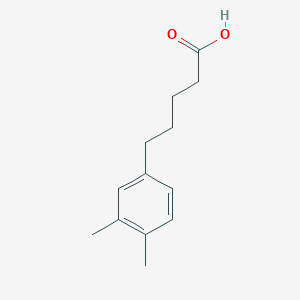![molecular formula C13H27N3 B1629760 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine CAS No. 883515-98-8](/img/structure/B1629760.png)
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine
Overview
Description
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine (1-Bipiperidin-3-yl-N,N-dimethylmethanamine) is an organic compound belonging to the class of piperidines. It is a white, crystalline solid that is soluble in water and other organic solvents. 1-Bipiperidin-3-yl-N,N-dimethylmethanamine is a versatile compound that has a wide range of applications in scientific research, including as a reagent in organic synthesis and as a ligand in coordination chemistry.
Scientific Research Applications
Sigma-1 Receptor and Cellular Protective Mechanisms
Research has identified N,N-dimethyltryptamine (DMT), a compound structurally similar to 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine, as an endogenous ligand of the sigma-1 receptor, suggesting its involvement in cellular protective mechanisms beyond the central nervous system. This discovery points to a more universal role for such compounds in cellular protection, regeneration, and immunity, hinting at potential applications in developing new medical therapies (Frecska et al., 2013).
Role in Neuroscience
Compounds like this compound are key in neuroscience research for their potential roles as neurotransmitters and their influence on serotonin and dopamine systems. Studies suggest that these compounds can serve as useful experimental tools in exploring brain function and could be valuable in treating neurological disorders such as anxiety and psychosis (Carbonaro & Gatch, 2016).
Pharmacological Profile and Therapeutic Potential
The pharmacological profiles of compounds structurally related to this compound, particularly DMT, highlight their therapeutic potential in mental health disorders. With promising results in treating conditions such as anxiety, depression, and substance dependence, these compounds open avenues for new treatments in psychiatry and behavioral sciences (Rodrigues et al., 2019).
Biogenic Amines and Nitrosamine Formation
In the context of food safety and chemistry, the study of biogenic amines, including those structurally related to this compound, is crucial for understanding their roles in intoxication, spoilage, and the potential for nitrosamine formation. These insights are vital for assessing the safety and quality of food products, as well as for exploring the chemical reactions involved in nitrosamine formation, which has implications for cancer research (Bulushi et al., 2009).
Environmental Presence and Impact
Nitrosamines, including those that could potentially be derived from compounds like this compound, are a concern in environmental chemistry due to their presence in water and their formation as disinfection by-products. Understanding the mechanisms of nitrosamine formation and exploring methods for their removal from water is crucial for ensuring public health and safety (Nawrocki & Andrzejewski, 2011).
Mechanism of Action
Target of Action
The primary target of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine is the muscarinic receptor . Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding to muscarinic receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and its receptors, including muscarinic receptors. By blocking muscarinic receptors, (1,4’-Bipiperidin-3-ylmethyl)dimethylamine disrupts the normal functioning of this pathway .
Result of Action
The molecular and cellular effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, it can alter nerve signal transmission, potentially leading to changes in physiological functions such as heart rate and smooth muscle contraction .
Biochemical Analysis
Biochemical Properties
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, affecting their activity and altering biochemical pathways . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These changes can have significant impacts on cellular function and overall cell health.
Molecular Mechanism
At the molecular level, (1,4’-Bipiperidin-3-ylmethyl)dimethylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades or is metabolized by the cells.
Dosage Effects in Animal Models
The effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At very high doses, the compound may exhibit toxic or adverse effects, impacting the health and function of the animals.
Metabolic Pathways
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of metabolites within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine is critical for its activity. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
properties
IUPAC Name |
N,N-dimethyl-1-(1-piperidin-4-ylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)10-12-4-3-9-16(11-12)13-5-7-14-8-6-13/h12-14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUERBVBVPLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629567 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883515-98-8 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




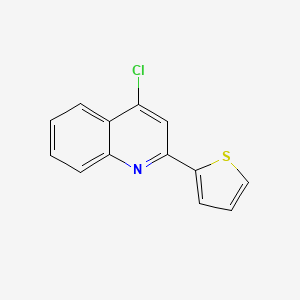
![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1629681.png)
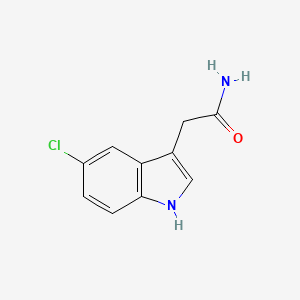


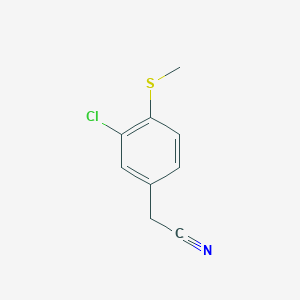
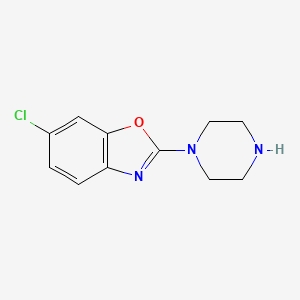
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1629691.png)
![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1629692.png)



